molecular formula C18H24N2O5 B8406884 1-Benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

1-Benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Cat. No. B8406884
M. Wt: 348.4 g/mol
InChI Key: KNEAWSKMVBSXNO-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To SO3-pyr complex (5.84 g, 36.69 mmol) was added pyridine (2.90 mL, 36.66 mmol) and DMSO (7.20 mL, 101.37 mmol). Slurry was stirred at room temperature 10 min before DCM (30 mL) was added and mixture was cooled to 0° C. Then solution of 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (6.44 g, 18.37 mmol), Hunig's base (11.0 mL, 63.15 mmol) and DMSO (7.20 mL, 101.37 mmol) in DCM (70 mL) was added over 10 min. Reaction mixture was stirred at 0° C. 30 min and TLC showed complete consumption of starting material. Reaction was washed subsequently with H2O (50 mL), cold aqueous 1N HCl (until aqueous phase stayed acidic), then NaHCO3 (aqueous saturated, 50 mL) and finally NaCl (aqueous saturated, 50 mL). Organic phase was dried over Na2SO4 and solvent concentrated. Crude 1-benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (˜6.40 g, quant) was obtained as colorless oil and was taken directly into the next step.
[Compound]
Name
complex
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.CS(C)=O.[OH:11][CH2:12][CH:13]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16][CH2:15][N:14]1[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27].CCN(C(C)C)C(C)C>C(Cl)Cl>[CH:12]([CH:13]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:20])[CH2:16][CH2:15][N:14]1[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27])=[O:11]

Inputs

Step One
Name
complex
Quantity
5.84 g
Type
reactant
Smiles
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7.2 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
6.44 g
Type
reactant
Smiles
OCC1N(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
7.2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
30 min and TLC
Duration
30 min
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
was washed subsequently with H2O (50 mL), cold aqueous 1N HCl (until aqueous phase stayed acidic)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over Na2SO4 and solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1N(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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